molecular formula C10H3F17O3 B14484741 3-(Heptadecafluorooctyl)-1,2,4-trioxolane CAS No. 63967-43-1

3-(Heptadecafluorooctyl)-1,2,4-trioxolane

Cat. No.: B14484741
CAS No.: 63967-43-1
M. Wt: 494.10 g/mol
InChI Key: JZLSJSIYEYSKCH-UHFFFAOYSA-N
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Description

3-(Heptadecafluorooctyl)-1,2,4-trioxolane is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of the heptadecafluorooctyl group imparts significant hydrophobicity and chemical stability to the molecule, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptadecafluorooctyl)-1,2,4-trioxolane typically involves the reaction of heptadecafluorooctyl alcohol with ozone. The reaction is carried out under controlled conditions to ensure the formation of the trioxolane ring. The process generally requires low temperatures and an inert atmosphere to prevent the decomposition of the intermediate ozonides.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Heptadecafluorooctyl)-1,2,4-trioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Heptadecafluorooctyl)-1,2,4-trioxolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Medicine: Explored for its antimicrobial properties and potential use in medical coatings.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(Heptadecafluorooctyl)-1,2,4-trioxolane involves its interaction with biological membranes and proteins. The hydrophobic heptadecafluorooctyl group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions. The trioxolane ring can also participate in redox reactions, leading to the generation of reactive oxygen species that can further influence biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Heptadecafluorooctyl)aniline
  • Bis(heptadecafluorooctyl)phosphinic acid
  • Heptadecafluorooctanesulfonic acid

Uniqueness

3-(Heptadecafluorooctyl)-1,2,4-trioxolane is unique due to the presence of the trioxolane ring, which imparts distinct chemical reactivity compared to other fluorinated compounds. This structural feature allows it to participate in specific redox reactions and makes it a valuable compound for various applications.

Properties

CAS No.

63967-43-1

Molecular Formula

C10H3F17O3

Molecular Weight

494.10 g/mol

IUPAC Name

3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1,2,4-trioxolane

InChI

InChI=1S/C10H3F17O3/c11-3(12,2-28-1-29-30-2)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2

InChI Key

JZLSJSIYEYSKCH-UHFFFAOYSA-N

Canonical SMILES

C1OC(OO1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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